2-Methyl-5-nitrophenyl acetate
Overview
Description
2-Methyl-5-nitrophenyl acetate is an organic compound with the molecular formula C9H9NO4 It is an ester derived from 2-methyl-5-nitrophenol and acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-5-nitrophenyl acetate can be synthesized through the esterification of 2-methyl-5-nitrophenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-nitrophenyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2-methyl-5-nitrophenol and acetic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The acetate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles like amines or alcohols in the presence of a base or acid catalyst.
Major Products Formed
Hydrolysis: 2-Methyl-5-nitrophenol and acetic acid.
Reduction: 2-Methyl-5-aminophenyl acetate.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Scientific Research Applications
2-Methyl-5-nitrophenyl acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies involving enzyme kinetics and inhibition, as well as in the development of biosensors.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitrophenyl acetate depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The nitro group can also undergo reduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
2-Methyl-5-nitrophenyl acetate can be compared with other similar compounds such as:
2-Methyl-4-nitrophenyl acetate: Similar structure but with the nitro group in a different position, leading to different reactivity and applications.
2-Methyl-5-nitrobenzyl acetate: Similar functional groups but with a benzyl instead of a phenyl group, affecting its physical and chemical properties.
2-Methyl-5-nitrophenyl benzoate:
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.
Properties
IUPAC Name |
(2-methyl-5-nitrophenyl) acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-3-4-8(10(12)13)5-9(6)14-7(2)11/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDOXROITOAJQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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